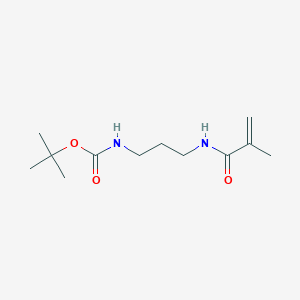

tert-Butyl (3-methacrylamidopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[3-(2-methylprop-2-enoylamino)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-9(2)10(15)13-7-6-8-14-11(16)17-12(3,4)5/h1,6-8H2,2-5H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWQBUVPOLBDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (3-methacrylamidopropyl)carbamate: A Versatile Monomer for Advanced Biomedical Applications

For distribution to: Researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3-methacrylamidopropyl)carbamate (CAS No. 219739-79-4), a functional monomer of significant interest in the fields of polymer chemistry, drug delivery, and tissue engineering. We will delve into its synthesis, physicochemical properties, polymerization methodologies, and the strategic importance of its acid-labile tert-butyloxycarbonyl (Boc) protecting group. This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively integrate this monomer into their development of novel biomaterials and therapeutic systems.

Introduction: The Strategic Value of a Dual-Functionality Monomer

In the rational design of functional polymers for biomedical applications, the precise control over architecture and chemical functionality is paramount. This compound emerges as a uniquely valuable building block due to its combination of a polymerizable methacrylamide group and a protected primary amine.

The methacrylamide moiety allows for its incorporation into polymer chains via various radical polymerization techniques. The pendant propyl carbamate side chain contains a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This Boc group is stable under polymerization conditions and to a wide range of chemical modifications, yet it can be readily cleaved under acidic conditions to liberate a primary amine.[1] This "click-ready" functionality is the cornerstone of its utility, providing a strategic handle for the post-polymerization conjugation of bioactive molecules such as peptides, drugs, or targeting ligands. The resulting cationic polymers are particularly effective for applications like non-viral gene delivery, where they can condense and protect nucleic acids.[2][3]

Physicochemical & Structural Data

A thorough understanding of the monomer's properties is essential for its effective use.

| Property | Value | Source |

| CAS Number | 219739-79-4 | [4][5] |

| Molecular Formula | C₁₂H₂₂N₂O₃ | [4][5] |

| Molecular Weight | 242.32 g/mol | [5] |

| IUPAC Name | tert-butyl N-[3-(2-methylprop-2-enoylamino)propyl]carbamate | [5] |

| Appearance | White crystalline solid | [1][4] |

| Storage | 2-8°C, sealed in a dry environment |

Synthesis of this compound

The synthesis of this monomer is a multi-step process that leverages the principles of selective amine protection followed by acylation. The following protocol is based on established methods for the mono-Boc protection of diamines and subsequent reaction with an acryloylating agent.[4]

Logical Workflow for Synthesis

Caption: Synthesis workflow for the target monomer.

Detailed Experimental Protocol: Synthesis

Materials:

-

1,3-Diaminopropane

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methacryloyl chloride

-

Triethylamine (TEA)

-

Ethyl acetate (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of tert-Butyl (3-aminopropyl)carbamate [4]

-

Dissolve 1,3-diaminopropane (10 equivalents) in anhydrous ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0°C in an ice bath.

-

Dissolve di-tert-butyl dicarbonate (1 equivalent) in anhydrous ethyl acetate and add it dropwise to the diamine solution over 1-2 hours, maintaining the temperature below 10°C. Causality: Using a large excess of the diamine statistically favors the mono-protection of one amine group, minimizing the formation of the di-Boc protected byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Wash the reaction mixture with water to remove the excess diamine. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected intermediate as an oil.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a flask under a nitrogen atmosphere.

-

Cool the solution to 0°C.

-

Add methacryloyl chloride (1.1 equivalents) dropwise. Causality: The triethylamine acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

-

Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the final product as a white solid.

Polymerization and Functional Polymer Synthesis

The monomer can be polymerized using various radical techniques. Controlled radical polymerization methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) are particularly advantageous as they allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, which is critical for drug delivery applications.

Example Protocol: RAFT Polymerization

This protocol is adapted from established procedures for the RAFT polymerization of acrylate monomers.[6]

Materials:

-

This compound (Monomer)

-

Azobisisobutyronitrile (AIBN) (Initiator)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

-

1,4-Dioxane (anhydrous)

Procedure:

-

In a Schlenk flask, dissolve the monomer, CPADB, and AIBN in 1,4-dioxane. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] (e.g., 100:1:0.2) will determine the target molecular weight.

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. Causality: Oxygen can quench the radical polymerization, so its removal is crucial for achieving a controlled reaction.

-

Backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 70°C).

-

Allow the polymerization to proceed for the desired time (e.g., 8-24 hours). The reaction can be monitored by taking aliquots and analyzing monomer conversion via ¹H NMR.

-

Quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

-

Collect the polymer by filtration or centrifugation and dry under vacuum.

Post-Polymerization Modification: The Deprotection Step

The key to unlocking the functionality of poly[this compound] is the quantitative removal of the Boc group to yield a cationic, primary amine-functionalized polymer.

Deprotection Workflow

Caption: Boc-deprotection workflow to generate the functional polyamine.

Detailed Experimental Protocol: Boc Deprotection

This protocol is adapted from efficient methods for deprotecting poly(tert-butyl acrylate).[7]

Materials:

-

Boc-protected polymer

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

Procedure:

-

Dissolve the Boc-protected polymer in DCM in a round-bottom flask.

-

Add an excess of trifluoroacetic acid (e.g., 5-10 equivalents per Boc group). Causality: A strong acid protonates the carbonyl oxygen of the carbamate, facilitating the elimination of the stable tert-butyl cation, which then decomposes to isobutylene and a proton.

-

Stir the mixture at room temperature for 4-24 hours. Monitor the deprotection by taking a small aliquot, precipitating the polymer, drying it, and analyzing by ¹H NMR to observe the disappearance of the tert-butyl peak (at ~1.4 ppm).

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Re-dissolve the residue in a minimal amount of methanol and precipitate the polymer salt into a large volume of cold diethyl ether.

-

Collect the resulting poly(3-methacrylamidopropyl)amine trifluoroacetate salt by filtration and dry under vacuum.

-

For applications requiring the free amine, the polymer salt can be dissolved in water and neutralized with a base (e.g., NaOH solution), followed by dialysis and lyophilization.

Applications in Drug and Gene Delivery

The resulting cationic polymer is a powerful tool for drug and gene delivery. The positively charged primary amine groups at physiological pH can electrostatically interact with negatively charged biomolecules like plasmid DNA, siRNA, or mRNA. This interaction leads to the spontaneous self-assembly of polymer/nucleic acid complexes, known as polyplexes.[2][3]

Key Advantages for Gene Delivery:

-

Condensation: The polymer condenses the nucleic acid into compact nanoparticles, typically below 200 nm in diameter. This protects the genetic material from enzymatic degradation in the bloodstream.[3]

-

Cellular Uptake: The net positive charge of the polyplex facilitates interaction with the negatively charged cell membrane, promoting cellular uptake via endocytosis.

-

Endosomal Escape: The primary and secondary amines in the polymer backbone can buffer the acidic environment of the endosome. This "proton sponge" effect leads to an influx of ions, osmotic swelling, and eventual rupture of the endosome, releasing the therapeutic cargo into the cytoplasm.[2]

Characterization

Rigorous characterization of both the monomer and the resulting polymers is essential for reproducible research.

| Technique | Monomer Analysis | Polymer Analysis |

| ¹H NMR | Confirm structure, verify purity (presence of vinyl, propyl, and Boc protons). | Confirm polymerization, calculate monomer conversion, verify deprotection. |

| FT-IR | Identify characteristic peaks (C=O of carbamate and amide, N-H stretch, C=C of vinyl). | Confirm polymerization (disappearance of vinyl peaks), monitor deprotection. |

| GPC/SEC | N/A | Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ). |

| DLS | N/A | Measure the hydrodynamic diameter of polyplex nanoparticles. |

| Zeta Potential | N/A | Measure the surface charge of polyplex nanoparticles. |

Conclusion

This compound is a strategically designed monomer that serves as a gateway to producing functional, cationic polymers for advanced biomedical applications. Its robust polymerizability, coupled with the reliable chemistry of the Boc protecting group, provides a powerful and versatile platform for creating sophisticated drug delivery vehicles, gene therapy vectors, and functional biomaterials for tissue engineering. The protocols and principles outlined in this guide offer a solid foundation for researchers to harness the potential of this important chemical entity.

References

- Title: Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride. Source: Google Patents (CN104030821A).

-

Title: A combinatorial polymer library approach yields insight into nonviral gene delivery. Source: PubMed Central (PMC). URL: [Link]

-

Title: (a) Preparation of biofunctionalized poly(methacrylic acid) (P(MA)) brushes on NCD... Source: ResearchGate. URL: [Link]

-

Title: Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Development of Ring-Expansion RAFT Polymerization of tert-Butyl Acrylate with a Cyclic Trithiocarbonate Derivative toward the Facile Synthesis of Cyclic Polymers. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: A Combinatorial Polymer Library Approach Yields Insight into Nonviral Gene Delivery. Source: PubMed Central (PMC). URL: [Link]

-

Title: Gelatin Methacrylate Hydrogel for Tissue Engineering Applications—A Review on Material Modifications. Source: PubMed Central (PMC). URL: [Link]

-

Title: Tissue regeneration properties of hydrogels derived from biological macromolecules: A review. Source: PubMed. URL: [Link]

-

Title: this compound. Source: PubChem. URL: [Link]

Sources

- 1. polysciences.com [polysciences.com]

- 2. A combinatorial polymer library approach yields insight into nonviral gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Combinatorial Polymer Library Approach Yields Insight into Nonviral Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103204784B - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride - Google Patents [patents.google.com]

- 5. This compound | C12H22N2O3 | CID 22062405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development of Ring-Expansion RAFT Polymerization of tert-Butyl Acrylate with a Cyclic Trithiocarbonate Derivative toward the Facile Synthesis of Cyclic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl (3-methacrylamidopropyl)carbamate physicochemical properties

An In-depth Technical Guide to tert-Butyl (3-methacrylamidopropyl)carbamate

Authored by: A Senior Application Scientist

Abstract

This compound, a bifunctional monomer, holds a strategic position in advanced polymer and materials science. Its unique architecture, combining a polymerizable methacrylate group with a Boc-protected amine, offers a versatile platform for the synthesis of functional polymers with tailored properties. This guide provides a comprehensive examination of its core physicochemical properties, analytical characterization, synthesis, and key applications. Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental data with practical, field-proven insights to facilitate its effective application in research and development.

Chemical Identity and Molecular Structure

This compound is a white crystalline solid at room temperature.[1] Its structure is defined by a propyl chain linking a methacrylamide group on one end and a tert-butoxycarbonyl (Boc) protected amine on the other. This configuration allows it to act as a valuable building block in polymer synthesis.

Common Synonyms:

-

N-[N'-(t-butyloxycarbonyl)-3-aminopropyl]methacrylamide[2]

-

tert-butyl N-[3-(2-methylprop-2-enoylamino)propyl]carbamate[2]

-

MABC[1]

Key Identifiers:

Molecular Structure Visualization

The 2D chemical structure highlights the key functional groups: the polymerizable vinyl group of the methacrylate moiety, the amide linkage, and the acid-labile Boc-protecting group.

Caption: 2D structure of this compound.

Physicochemical Properties

The properties of this monomer are crucial for determining its handling, reactivity, and suitability for various polymerization techniques.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[3-(2-methylprop-2-enoylamino)propyl]carbamate | [2] |

| Appearance | White crystalline solid | [1] |

| Molecular Weight | 242.31 g/mol | [2] |

| Melting Point | 81 - 83 °C | [1] |

| Solubility | Soluble in organic solvents | [1] |

| Storage Temperature | 2 - 8 °C | [1] |

| XLogP3 | 1.6 | [2] |

| Complexity | 285 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of the monomer before its use in sensitive applications like drug delivery systems.

Caption: Standard workflow for synthesis and characterization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum is expected to show distinct signals for the vinyl protons of the methacrylate group, the methylene protons of the propyl chain, the methyl groups of the methacrylate, and the highly shielded tert-butyl protons of the Boc group.

Infrared (IR) Spectroscopy: FT-IR spectroscopy validates the presence of key functional groups. Characteristic absorption bands include:

-

N-H Stretching: Around 3300-3500 cm⁻¹ (amide).

-

C=O Stretching: Strong absorptions around 1700 cm⁻¹ (carbamate) and 1650 cm⁻¹ (amide).

-

C=C Stretching: Around 1630 cm⁻¹ (alkene).

-

N-H Bending: Around 1550 cm⁻¹ (amide).

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The expected molecular ion peak [M+H]⁺ would be observed at m/z 243.17, consistent with the molecular formula C₁₂H₂₂N₂O₃.

Synthesis and Reactivity

General Synthetic Protocol

The synthesis of this compound is typically achieved through the acylation of a mono-Boc-protected diamine. The causality behind this choice is selectivity; protecting one amine with a Boc group allows the free primary amine to react selectively with a methacrylic acid derivative.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve N-Boc-1,3-diaminopropane and a non-nucleophilic base (e.g., triethylamine) in a suitable aprotic solvent like dichloromethane (DCM) in a reaction vessel.

-

Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the acylation reaction.

-

Acylation: Add methacryloyl chloride dropwise to the stirred solution. The base neutralizes the HCl byproduct generated during the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with aqueous solutions (e.g., dilute HCl, sodium bicarbonate, and brine) to remove unreacted starting materials and salts.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.

Caption: Simplified synthetic pathway for the target monomer.

Reactivity Profile

The molecule's bifunctional nature dictates its reactivity:

-

Methacrylate Group: The vinyl group readily undergoes free-radical polymerization, making it suitable for creating a wide range of polymeric architectures.

-

Boc-Protected Amine: The Boc group is stable under polymerization conditions but can be easily removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM). This deprotection unmasks a primary amine, which can then be used for subsequent functionalization, such as conjugation of bioactive molecules or for altering the polymer's charge and solubility. This "post-polymerization modification" is a cornerstone of creating smart materials.

Applications in Research and Development

The unique properties of this monomer make it a valuable component in several advanced applications.

-

Polymer Chemistry: It serves as a functional monomer to introduce pendant primary amine groups (after deprotection) along a polymer backbone. These amines can be used to create pH-responsive polymers, hydrogels, and layer-by-layer assemblies.

-

Drug Delivery: The Boc-protected amine allows for the creation of polymer carriers. After polymerization, the Boc group can be removed to attach drugs, targeting ligands, or imaging agents. The resulting cationic polymer can also facilitate nucleic acid delivery through electrostatic interactions.

-

Coatings and Adhesives: It is used as a cross-linking agent and filler to improve the mechanical properties, adhesion, and durability of polyurethane resins, coatings, and sealants.[1]

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. While specific toxicity data for this compound is limited, guidelines for structurally related carbamates and acrylates should be followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4] Minimize dust generation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[1][3]

-

First Aid:

Conclusion

This compound is a highly versatile and valuable monomer for the development of advanced functional polymers. Its well-defined structure, predictable reactivity, and the orthogonal nature of its functional groups provide researchers with a powerful tool for designing materials with precise control over their chemical and physical properties. A thorough understanding of its characteristics, as detailed in this guide, is the foundation for its successful implementation in cutting-edge applications ranging from responsive biomaterials to high-performance industrial coatings.

References

-

LookChem. This compound. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet - tert-Butyl carbamate. [Link]

-

Cole-Parmer. Material Safety Data Sheet - tert-Butyl carbamate. [Link]

Sources

tert-Butyl (3-methacrylamidopropyl)carbamate solubility in organic solvents

An In-depth Technical Guide to the Solubility of tert-Butyl (3-methacrylamidopropyl)carbamate in Organic Solvents

Introduction

This compound, identified by CAS Number 219739-79-4, is a functionalized monomer of significant interest in the fields of polymer chemistry, biomaterials, and drug delivery systems.[1] Structurally, it features a polymerizable methacrylamide group and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[2] This unique bifunctional nature allows for its incorporation into polymer backbones, with the Boc-protected amine available for subsequent deprotection and conjugation of bioactive molecules.

A thorough understanding of a monomer's solubility is paramount for its effective use. For researchers and process chemists, solubility data dictates the choice of reaction media, influences purification strategies such as recrystallization, and is critical for developing homogeneous polymerization conditions. This guide provides a comprehensive analysis of the physicochemical properties governing the solubility of this compound, offers a predictive solubility profile across a range of common organic solvents, and details a robust experimental protocol for its quantitative determination.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The key to understanding the behavior of this compound lies in the balance between its polar and non-polar functionalities.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[3-(2-methylprop-2-enoylamino)propyl]carbamate | [3] |

| CAS Number | 219739-79-4 | [1] |

| Molecular Formula | C₁₂H₂₂N₂O₃ | [3] |

| Molecular Weight | 242.31 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 81-83 °C | [1] |

| Calculated XLogP3 | 1.6 | [3] |

Structural Analysis:

-

Polar Moieties : The molecule contains two key polar groups: an amide linkage (-CONH-) and a carbamate linkage (-NHCOO-). Both groups possess hydrogen bond donor (N-H) and acceptor (C=O) sites, predisposing the molecule to favorable interactions with polar solvents.

-

Non-Polar Moieties : Significant non-polar character is contributed by the bulky tert-butyl group, the propyl chain (-CH₂CH₂CH₂-), and the methyl group on the vinyl moiety. These regions interact primarily through weaker van der Waals forces, favoring solubility in less polar or non-polar solvents.

-

Overall Polarity : The calculated XLogP3 value of 1.6 suggests a molecule with a moderate degree of lipophilicity.[3] This quantitative measure indicates that while the molecule has polar features, it is not overwhelmingly hydrophilic and will exhibit significant solubility in a range of organic media. The fundamental principle of "like dissolves like" dictates its behavior: solvents capable of hydrogen bonding or strong dipole-dipole interactions will effectively solvate the polar groups, while those with significant non-polar character will solvate the hydrocarbon portions.[4]

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are excellent hydrogen bond donors and acceptors, leading to strong interactions with the amide and carbamate groups of the solute. |

| Polar Aprotic | DMSO, DMF, THF, Acetone, Acetonitrile | High to Moderate | Solvents like DMSO and DMF are exceptional hydrogen bond acceptors and have large dipole moments, allowing for effective solvation. THF and Acetone are also good solvents for moderately polar compounds. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving compounds with a mix of polar and non-polar characteristics. They can engage in dipole-dipole interactions and solvate the hydrocarbon portions of the molecule well. |

| Non-Polar Aromatic | Toluene | Slight to Moderate | The non-polar character of toluene will interact favorably with the tert-butyl and alkyl regions of the solute, but it is less effective at solvating the highly polar amide and carbamate groups, limiting overall solubility. |

| Non-Polar Aliphatic | Hexane, Heptane | Low to Insoluble | These solvents interact only through weak van der Waals forces. They cannot effectively solvate the polar hydrogen-bonding sites, making dissolution energetically unfavorable. |

| Aqueous | Water | Slightly Soluble | Although the molecule has hydrogen bonding capabilities, the significant non-polar surface area from the tert-butyl group and alkyl chain limits its miscibility with water. |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise, application-specific data, empirical determination of solubility is essential. The shake-flask method is the gold standard for measuring thermodynamic equilibrium solubility and is highly recommended.[5]

Experimental Workflow

The following diagram outlines the critical steps in the shake-flask method for generating reliable solubility data.

Caption: A step-by-step workflow for the shake-flask method.

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring the trustworthiness of the results.

-

Materials and Reagents:

-

This compound (high purity).

-

Selected organic solvents (analytical grade or higher).

-

Scintillation vials or other sealable glass containers.

-

Orbital shaker with temperature control.

-

Analytical balance.

-

Centrifuge.

-

Syringes and syringe filters (PTFE, 0.22 µm).

-

Volumetric flasks and pipettes.

-

Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer, or equipment for gravimetric analysis).

-

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid monomer to a vial containing a precisely measured volume (e.g., 5.0 mL) of the chosen solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

-

-

Equilibration (Trustworthiness Checkpoint):

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours.

-

To validate that equilibrium has been reached , prepare parallel samples and measure the concentration at multiple time points (e.g., 24h, 36h, and 48h). The solubility value should plateau, confirming that the solution is fully saturated.

-

-

Phase Separation:

-

Remove vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 1-2 hours to let the excess solid settle.

-

For finely suspended particles, centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to create a clear supernatant.

-

-

Quantification of Solute:

-

Method A: Gravimetric Analysis (Simple & Robust)

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) and transfer it to a pre-weighed vial.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.

-

Weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved solute.

-

-

Method B: Chromatographic/Spectroscopic Analysis (High Sensitivity)

-

Withdraw a small aliquot of the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent.

-

Dilute the filtered sample with a known volume of solvent to bring its concentration within the linear range of a pre-established calibration curve (e.g., via HPLC-UV).

-

Analyze the diluted sample and determine its concentration against the calibration curve.

-

-

-

Calculation and Reporting:

-

For gravimetric analysis, solubility (mg/mL) = (mass of residue in mg) / (volume of supernatant in mL).

-

For other methods, remember to multiply the measured concentration by the dilution factor to determine the original concentration in the saturated solution.

-

Report the final solubility value along with the solvent and the specific temperature at which it was measured.

-

Practical Implications for Researchers

-

Reaction Solvent Selection : For synthetic modifications, solvents like Dichloromethane, THF, or DMF are excellent choices as they are predicted to readily dissolve the monomer and are common reaction media.

-

Polymerization : In polymerization reactions, choosing a solvent in which both the monomer and the resulting polymer are soluble is often crucial to avoid precipitation and achieve high molecular weight polymers. Solvents like DMF or DMSO are often suitable.

-

Purification by Recrystallization : A good solvent system for recrystallization involves a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A combination of a "good" solvent (e.g., Ethanol or Acetone) and a "poor" or "anti-solvent" (e.g., Hexane or Water) could be effective. The monomer would be dissolved in a minimal amount of the hot "good" solvent, and the "anti-solvent" would be added until turbidity appears, followed by slow cooling to induce crystallization.

Conclusion

This compound is a versatile monomer whose utility is directly linked to its solubility characteristics. Its molecular structure, containing both hydrogen-bonding polar groups and significant non-polar regions, grants it high solubility in a wide array of common organic solvents, including alcohols, chlorinated solvents, and polar aprotic media. Its solubility is predicted to be low in non-polar aliphatic solvents and water. For applications requiring precise concentration control, the detailed shake-flask protocol provided in this guide offers a reliable and self-validating method for obtaining quantitative solubility data, empowering researchers to optimize their synthetic, purification, and formulation processes.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 219739-79-4, this compound. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

StuDocu. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

IADR Abstract Archives. (2015). Monomer/Solvent Solubility Interaction Parameter Comparisons. Retrieved from [Link]

Sources

tert-Butyl (3-methacrylamidopropyl)carbamate 1H NMR spectrum analysis

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of tert-Butyl (3-methacrylamidopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a key monomer in the synthesis of functional polymers and biomaterials, understanding its chemical structure with high fidelity is paramount. This document offers a detailed interpretation of the proton NMR spectrum, explaining the fundamental principles behind chemical shifts, signal multiplicities, and integration. It serves as a practical resource for scientists, providing not only a theoretical breakdown of the spectrum but also a field-proven experimental protocol for data acquisition and a guide to troubleshooting common analytical challenges. The insights herein are grounded in established spectroscopic principles to ensure both accuracy and trustworthiness in structural verification.

Introduction to this compound

This compound is a bifunctional monomer containing a polymerizable methacrylamide group and a protected amine in the form of a tert-butoxycarbonyl (Boc) group.[1] This unique architecture makes it a valuable building block in materials science and drug development for creating "smart" polymers that can be deprotected under acidic conditions to reveal primary amine functionalities. Accurate structural confirmation via ¹H NMR is a critical first step in any application to verify purity and confirm the identity of the molecule before its use in further synthetic steps.

Below is the chemical structure of the molecule with protons labeled for reference throughout this guide.

Caption: Labeled structure of this compound.

Foundational Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful analytical technique that provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the connectivity between adjacent protons.

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is its chemical shift. It is determined by the degree of magnetic shielding around a proton. Electronegative atoms (like O and N) and π-systems (like C=C and C=O) pull electron density away from nearby protons, "deshielding" them and causing their signals to appear at a higher chemical shift (further downfield).

-

Integration: The area under an NMR signal is proportional to the number of protons it represents. By setting the integration of one known signal, the relative number of protons for all other signals can be determined.

-

Multiplicity (Spin-Spin Coupling): Protons on adjacent carbons can influence each other's magnetic field, causing signals to split into multiple peaks (a multiplet). The n+1 rule is a useful first-order approximation, where a signal for a proton with n equivalent neighboring protons will be split into n+1 peaks (e.g., a triplet for a proton with 2 neighbors). The distance between these peaks is the coupling constant (J), measured in Hertz (Hz).

-

Solvent Effects: The choice of deuterated solvent can significantly impact the spectrum, especially for labile protons like those on nitrogen (N-H) and oxygen (O-H). In protic solvents, these protons can exchange with deuterium, leading to signal broadening or disappearance. Aprotic solvents like DMSO-d₆ can form hydrogen bonds with N-H protons, shifting them significantly downfield and often resulting in sharper signals compared to a solvent like CDCl₃.[2]

Detailed ¹H NMR Spectrum Analysis: Predictions and Rationale

Based on the molecular structure and fundamental principles, we can predict the ¹H NMR spectrum of this compound. The following table summarizes the expected signals. Note that exact chemical shifts can vary based on solvent, concentration, and instrument.

| Proton Label | Description | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Justification |

| (a) | tert-Butyl (Boc group) | ~ 1.44 | Singlet (s) | 9H | These 9 protons are chemically equivalent and have no adjacent protons, resulting in a strong singlet. This is a characteristic signal for a Boc-protecting group.[3][4] |

| (b) | Methacrylate CH₃ | ~ 1.95 | Singlet (s) or narrow multiplet | 3H | The methyl protons are attached to a double bond. They exhibit weak allylic coupling to the vinyl protons (d), but often appear as a sharp singlet. Its position is downfield from typical alkyl protons due to the influence of the adjacent C=C bond. |

| (e) | Propyl CH₂ (central) | ~ 1.70 | Quintet (quint) or Multiplet (m) | 2H | These protons are coupled to the two adjacent CH₂ groups (f), each with 2 protons. According to the n+1 rule (n=4), a quintet is expected. In practice, this may appear as a more complex multiplet due to differing coupling constants. |

| (f) | Propyl CH₂ (adjacent to N atoms) | ~ 3.20 - 3.40 | Multiplet (m) | 4H | These two CH₂ groups are in different environments. The one next to the amide N (C-N(g)) and the one next to the carbamate N (C-N(h)) are deshielded by the electronegative nitrogen atoms. They are coupled to the central CH₂ group (e). Their signals are expected to be close and may overlap, appearing as a complex multiplet. |

| (d) | Vinyl (=CH₂) | ~ 5.30 & ~ 5.70 | Two Singlets (s) or Multiplets (m) | 2H | These two protons are diastereotopic (not equivalent). One is cis and the other is trans to the carbonyl group. They typically appear as two separate signals. They can show weak geminal coupling to each other and allylic coupling to the methyl group (b), often appearing as two distinct narrow multiplets or singlets. |

| (g) | Amide N-H | ~ 6.0 - 7.5 | Broad Singlet (br s) or Triplet (t) | 1H | This is a labile proton. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[5] It will couple to the adjacent CH₂ group (f), so it may appear as a triplet, but this coupling is often obscured by broadening. |

| (h) | Carbamate N-H | ~ 4.8 - 5.5 | Broad Singlet (br s) or Triplet (t) | 1H | Similar to the amide proton, this is a labile proton. Its chemical shift is also highly variable. It is expected to couple to its adjacent CH₂ group (f), but this signal is also frequently broadened due to chemical exchange or quadrupole effects from the nitrogen atom. |

Experimental Protocol for Data Acquisition

This protocol provides a standardized workflow for obtaining a high-quality ¹H NMR spectrum. Trustworthiness in results begins with rigorous and reproducible sample preparation and data acquisition.

4.1 Materials and Equipment

-

This compound sample

-

Deuterated solvent (CDCl₃ or DMSO-d₆) of high purity (≥99.8% D)

-

Internal Standard: Tetramethylsilane (TMS)

-

NMR tubes (5 mm, high precision)

-

Pipettes and vials

-

NMR Spectrometer (e.g., 400 MHz or higher)

4.2 Step-by-Step Procedure

-

Sample Preparation: Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃). If using a solvent without a pre-added internal standard, add a trace amount of TMS.

-

Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is required.

-

Transfer: Carefully transfer the solution into a clean NMR tube using a pipette.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).

-

Use a standard 90° pulse.

-

Set the number of scans (e.g., 8 or 16 for a concentrated sample) to achieve a good signal-to-noise ratio.

-

Ensure an adequate relaxation delay (D1), typically 1-5 seconds, to allow for full magnetization recovery, which is essential for accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks have a positive, symmetrical lineshape.

-

Perform a baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and normalize them relative to a known peak (e.g., the 9H singlet of the Boc group).

-

Caption: Experimental workflow for ¹H NMR data acquisition and analysis.

Troubleshooting and Advanced Considerations

-

Impurity Identification: The synthesis of this molecule may involve starting materials like 3-aminopropanol or di-tert-butyl dicarbonate.[3] Check the spectrum for signals corresponding to these reagents or residual solvents used during purification (e.g., ethyl acetate, hexane).

-

Broad N-H Signals: If the N-H signals are excessively broad or not visible, it may be due to rapid chemical exchange. Running the sample in DMSO-d₆ can slow this exchange through hydrogen bonding, often resulting in sharper, more easily identifiable N-H peaks.[2] Alternatively, a D₂O shake (adding a drop of D₂O to the NMR tube and re-acquiring the spectrum) will cause the N-H signals to disappear, confirming their identity.

-

Poor Resolution: If multiplets are not well-resolved, it indicates poor magnetic field shimming. Re-shimming the instrument is necessary. For very complex or overlapping multiplets, 2D NMR techniques like COSY can be employed to definitively establish proton-proton coupling networks.

-

Polymerization: The methacrylamide group is susceptible to polymerization, especially if the sample is old or has been exposed to heat or light. The presence of broad, undefined signals in the alkyl region could indicate the formation of oligomers or polymers.

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic and provides a definitive fingerprint for its structural verification. By systematically analyzing the chemical shift, integration, and multiplicity of each signal—from the unmistakable 9H singlet of the Boc group to the distinct vinyl protons and the complex multiplets of the propyl chain—researchers can confidently confirm the molecule's identity and assess its purity. Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible data, which forms the bedrock of sound scientific and developmental research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Englander, S. W., & Kallenbach, N. R. (1995). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. PubMed. [Link]

-

Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. PubMed. [Link]

-

Royal Society of Chemistry. Electronic Supporting Information for "Lightly congested amino terminal dendrimers. Amide-based stable structures with large-scale synthesis." [Link]

-

Supporting Information for "A Practical and Green Approach for the Synthesis of Carbamates from Alcohols or Amines, CO2 and t-BuNH2 Complex". [Link]

-

Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. [Link]

-

SpectraBase. tert-Butyl carbamate - Optional[1H NMR]. [Link]

-

Ronayne, J., & Williams, D. H. (1969). Solvent Effects in Proton Magnetic Resonance Spectroscopy. Semantic Scholar. [Link]

-

PubChem. tert-butyl N-[3-(methylamino)propyl]carbamate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

PubChem. tert-Butyl (3-aminopropyl)carbamate. National Center for Biotechnology Information. [Link]

- Google Patents.

Sources

A Senior Application Scientist's Guide to the FT-IR Spectral Analysis of tert-Butyl (3-methacrylamidopropyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecule and the Method

Tert-Butyl (3-methacrylamidopropyl)carbamate is a bifunctional monomer of significant interest in the fields of polymer chemistry and biomaterials. Its structure uniquely combines a polymerizable methacrylamide group with a protected amine (the tert-butoxycarbonyl, or "Boc," group). This configuration makes it a valuable building block for creating functional polymers with pendant amine groups that can be deprotected under specific conditions for further conjugation or to impart pH-responsive properties.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such specialized chemical compounds. By measuring the absorption of infrared radiation by a sample, FT-IR provides a distinct molecular "fingerprint" based on the vibrational frequencies of its chemical bonds. For a molecule like this compound, FT-IR is expertly suited to confirm the presence and integrity of its critical functional groups: the secondary amide, the carbamate, the alkene, and the aliphatic chains. This guide provides an in-depth analysis of its FT-IR spectrum, a validated experimental protocol for data acquisition, and the scientific rationale behind the spectral interpretation.

Molecular Structure and Key Vibrational Modes

To properly interpret the FT-IR spectrum, one must first understand the molecule's structure and identify the bonds expected to produce characteristic absorption bands. The structure contains several key functional groups, each with unique vibrational modes (stretching and bending) that are IR-active.

Caption: Molecular structure and key functional groups.

Acquiring a High-Fidelity FT-IR Spectrum: An Optimized Protocol

Rationale for ATR: ATR works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[1] This evanescent wave only penetrates the sample to a depth of a few microns, making it ideal for strongly absorbing or thick materials without the need for laborious KBr pellet preparation or solvent dissolution.[1]

Step-by-Step ATR-FTIR Experimental Workflow

-

Instrument Preparation & Verification:

-

Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines (typically 30-60 minutes).[2] This minimizes drift in the IR source and detector.

-

Verify that the sample compartment is free of atmospheric moisture (H₂O) and carbon dioxide (CO₂), which can be achieved by purging the system with dry nitrogen or air.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent like isopropanol or ethanol, ensuring it is completely dry before measurement.[3] A lint-free wipe should be used.

-

With the clean, empty ATR anvil in place, acquire a background spectrum. This scan measures the ambient conditions and instrument response, which will be mathematically subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Analysis:

-

Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the ATR's pressure clamp. This is a critical step; good contact between the sample and the crystal is essential for a high-quality spectrum with accurate peak intensities.[1]

-

Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

-

-

Data Processing & Cleaning:

-

After acquisition, the software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, apply an ATR correction (often available in the instrument software) to account for the wavelength-dependent depth of penetration of the evanescent wave. This makes the resulting spectrum appear more like a traditional transmission spectrum.

-

Caption: A validated workflow for ATR-FTIR analysis.

Spectral Data Interpretation

The FT-IR spectrum of this compound displays a series of characteristic absorption bands. The precise positions can vary slightly based on the sample's physical state (solid-state packing, hydrogen bonding) but will fall within predictable ranges.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amide & Carbamate |

| 3000-2850 | Strong | C-H Asymmetric & Symmetric Stretch | Aliphatic (propyl & tert-butyl) |

| ~1700-1680 | Strong | C=O Stretch (Urethane) | Boc-Carbamate |

| ~1655 | Strong | C=O Stretch (Amide I) | Secondary Amide |

| ~1620 | Medium | C=C Stretch | Methacrylate Alkene |

| ~1530 | Strong | N-H Bend + C-N Stretch (Amide II) | Secondary Amide & Carbamate |

| 1470-1450 | Medium | C-H Bend (Scissoring) | Alkane |

| 1390 & 1365 | Medium-Strong | C-H Bend (gem-dimethyl split) | tert-Butyl Group |

| ~1250 & ~1160 | Strong | C-O & C-N Stretch | Carbamate Moiety |

Detailed Peak Analysis

-

N-H Stretching Region (~3300 cm⁻¹): A distinct, sharp peak appears around 3300 cm⁻¹. This absorption arises from the N-H stretching vibration. In this molecule, both the secondary amide and the carbamate have an N-H bond. In the solid state, intermolecular hydrogen bonding typically causes this peak to be a single, relatively broad band compared to the very sharp "free" N-H peaks seen in dilute solutions.[4][5]

-

C-H Stretching Region (3000-2850 cm⁻¹): The strong, sharp absorptions in this region are characteristic of the symmetric and asymmetric stretching vibrations of C-H bonds in the sp³ hybridized carbons of the propyl chain and the tert-butyl group.[6]

-

Carbonyl (C=O) Stretching Region (1700-1650 cm⁻¹): This region is highly diagnostic. Two prominent C=O stretching peaks are expected:

-

Carbamate C=O (~1700-1680 cm⁻¹): The urethane carbonyl of the Boc group typically absorbs at a higher frequency.[6] This strong absorption is a clear indicator of a successfully protected amine.

-

Amide I Band (~1655 cm⁻¹): The C=O stretch of the secondary amide, known as the Amide I band, is found at a slightly lower wavenumber due to resonance effects within the amide group.[5][7] The presence of both distinct peaks confirms the bifunctional nature of the molecule.

-

-

Alkene & Amide II Region (1620-1530 cm⁻¹):

-

C=C Stretch (~1620 cm⁻¹): A medium intensity peak corresponding to the carbon-carbon double bond stretch of the methacrylate group is expected here.[8]

-

Amide II Band (~1530 cm⁻¹): This is another hallmark of secondary amides and carbamates. It is a strong, characteristic band resulting from a complex coupling of the N-H in-plane bending and C-N stretching vibrations.[4][5] Its presence, along with the Amide I band, is definitive proof of the amide linkage.

-

-

Fingerprint Region (< 1500 cm⁻¹):

-

tert-Butyl Bending (~1390 & 1365 cm⁻¹): The presence of a tert-butyl group is characteristically confirmed by a pair of medium-to-strong absorptions caused by the symmetric and asymmetric bending of the gem-dimethyl groups. This splitting is a highly reliable indicator.[6]

-

Carbamate C-O & C-N Stretches (~1250 & ~1160 cm⁻¹): Strong, complex bands associated with the C-O and C-N stretching of the carbamate group dominate this area, further confirming the Boc protecting group's structure.[6]

-

Conclusion

FT-IR spectroscopy provides a robust and definitive method for the structural verification of this compound. By following a validated ATR-FTIR protocol, researchers can obtain high-quality spectra. The key to accurate interpretation lies in identifying the combination of characteristic peaks: the dual carbonyl absorptions of the carbamate and amide, the N-H stretch, the Amide II band, and the distinctive gem-dimethyl split of the tert-butyl group. Together, these spectral features provide a comprehensive and trustworthy confirmation of the molecule's identity and purity, which is paramount for its successful application in research and development.

References

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Adamo, T. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). University of Toronto Scarborough. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

University of California, Los Angeles (UCLA). (n.d.). IR: amines. Retrieved from [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

Pharmabeginners. (2020). FTIR-Operation and Calibration SOP. Retrieved from [Link]

-

Guidelines-SOPs. (2021). FTIR Spectrophotometer - Operation & Calibration. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. guideline-sop.com [guideline-sop.com]

- 3. utsc.utoronto.ca [utsc.utoronto.ca]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of tert-Butyl (3-methacrylamidopropyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (3-methacrylamidopropyl)carbamate, a key bifunctional monomer utilized in the development of advanced polymers for biomedical and drug delivery applications. This document details the underlying chemical principles, a robust and reproducible synthetic protocol, and in-depth characterization methodologies. The guide is structured to provide researchers, scientists, and drug development professionals with the necessary insights to not only replicate the synthesis but also to understand the critical parameters that ensure a high-purity final product. The protocols described herein are designed as a self-validating system, with an emphasis on the causality behind experimental choices to ensure both safety and success.

Introduction: The Significance of a Bifunctional Monomer

This compound is a valuable monomer in polymer chemistry due to its unique bifunctional nature. It possesses a polymerizable methacrylamide group and a protected primary amine in the form of a tert-butoxycarbonyl (Boc) group. This architecture allows for the straightforward synthesis of polymers with pendant-protected amines. The Boc protecting group is stable under polymerization conditions but can be readily removed post-polymerization under acidic conditions to yield primary amine functionalities. These liberated amines can then be used for the conjugation of bioactive molecules, such as peptides, drugs, or targeting ligands, making this monomer a cornerstone in the creation of functional and "smart" polymers for a variety of applications, including drug delivery, gene therapy, and tissue engineering.

The synthesis of this monomer is conceptually straightforward, typically involving the acylation of a mono-Boc-protected diamine. However, as with any chemical synthesis, careful attention to reaction conditions, stoichiometry, and purification is paramount to obtaining a high-purity product, which is essential for reproducible downstream applications. This guide will focus on the most common and reliable synthetic route: the reaction of N-Boc-1,3-diaminopropane with methacryloyl chloride.

Chemical Principles and Reaction Mechanism

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The key transformation is the formation of an amide bond between the free primary amine of N-Boc-1,3-diaminopropane and the acyl chloride of methacryloyl chloride.

Step 1: Synthesis of the Precursor, N-Boc-1,3-diaminopropane

The synthesis begins with the selective mono-protection of 1,3-diaminopropane. This is a critical step, as the di-substituted product is a common impurity. To favor mono-substitution, a large excess of the diamine is typically used, reacting with one equivalent of di-tert-butyl dicarbonate (Boc₂O). The excess diamine ensures that a molecule of Boc₂O is more likely to encounter an unprotected diamine rather than a mono-protected one.

Step 2: Methacryloylation of N-Boc-1,3-diaminopropane

The core reaction involves the methacryloylation of the mono-protected diamine. The primary amine of N-Boc-1,3-diaminopropane acts as a nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl is crucial as it can protonate the starting amine, rendering it non-nucleophilic, and can also lead to the cleavage of the acid-labile Boc protecting group.

The overall reaction scheme is depicted below:

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |

| 1,3-Diaminopropane | 109-76-2 | 74.12 | ≥99% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | ≥98% | Sigma-Aldrich |

| Methacryloyl chloride | 920-46-7 | 104.53 | ≥97% | Sigma-Aldrich |

| Triethylamine (TEA) | 121-44-8 | 101.19 | ≥99.5% | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ≥99% | Sigma-Aldrich |

| Petroleum Ether (Pet. Ether) | 8032-32-4 | - | ACS Grade | Sigma-Aldrich |

Synthesis of N-Boc-1,3-diaminopropane

-

In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-diaminopropane (100 g, 1.35 mol) in anhydrous ethyl acetate (1000 mL).

-

Cool the solution to below 0 °C in an ice-salt bath.

-

Dissolve di-tert-butyl dicarbonate (147 g, 0.67 mol) in anhydrous ethyl acetate (500 mL) and add it to the dropping funnel.

-

Add the di-tert-butyl dicarbonate solution dropwise to the stirred diamine solution over a period of 2-3 hours, ensuring the internal temperature remains below 10 °C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 10 hours.

-

Monitor the reaction by Gas Chromatography (GC) until completion.

-

Remove the ethyl acetate by rotary evaporation.

-

Distill the residue under reduced pressure to first remove the excess 1,3-diaminopropane.

-

Further distill the residue under high vacuum to obtain N-Boc-1,3-diaminopropane as a colorless oil.

Synthesis of this compound

-

In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-1,3-diaminopropane (50 g, 0.287 mol) and triethylamine (34.8 g, 0.344 mol) in anhydrous ethyl acetate (500 mL).

-

Cool the solution to below 0 °C in an ice-salt bath.

-

Add methacryloyl chloride (35.8 g, 0.343 mol) to the dropping funnel.

-

Add the methacryloyl chloride dropwise to the stirred solution over a period of 1-2 hours, maintaining the internal temperature below 5 °C.[1][2]

-

After the addition is complete, allow the reaction to stir at this temperature for an additional 16 hours.

-

Monitor the reaction by GC until completion.

-

Wash the reaction mixture twice with 1N HCl (2 x 200 mL) to remove excess triethylamine and its hydrochloride salt.

-

Dry the organic layer over anhydrous sodium sulfate overnight.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a crude product.

-

Recrystallize the crude product from petroleum ether (approximately 200 mL) to yield this compound as a white solid.[1][2]

Characterization and Quality Control: A Self-Validating System

Thorough characterization of the final product is essential to confirm its identity and purity. This section outlines the expected results from standard analytical techniques.

| Parameter | Expected Result |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₂H₂₂N₂O₃ |

| Molecular Weight | 242.32 g/mol |

| Purity (by GC) | >98% |

| Yield | 85-95% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the synthesized compound. The spectra should be recorded in a deuterated solvent such as chloroform-d (CDCl₃).

¹H NMR (400 MHz, CDCl₃): Based on the structure and data from similar compounds, the following proton signals are expected:

-

δ ~6.5-7.0 ppm (br s, 1H): This broad singlet corresponds to the amide N-H proton.

-

δ ~5.7 ppm (s, 1H) and δ ~5.3 ppm (s, 1H): These two singlets are characteristic of the two vinyl protons of the methacrylamide group.

-

δ ~4.8-5.2 ppm (br s, 1H): This broad singlet is attributed to the carbamate N-H proton.

-

δ ~3.3 ppm (q, J ≈ 6.5 Hz, 2H): A quartet representing the methylene group adjacent to the amide nitrogen (-CH₂ -NH-C=O).

-

δ ~3.1 ppm (q, J ≈ 6.5 Hz, 2H): A quartet for the methylene group adjacent to the carbamate nitrogen (-CH₂ -NH-Boc).

-

δ ~1.9 ppm (s, 3H): A sharp singlet for the methyl group on the methacrylate moiety.

-

δ ~1.7 ppm (quintet, J ≈ 6.5 Hz, 2H): A quintet for the central methylene group of the propyl chain (-CH₂-CH₂ -CH₂-).

-

δ 1.44 ppm (s, 9H): A large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protecting group.[1]

¹³C NMR (100 MHz, CDCl₃): The expected carbon signals are as follows:

-

δ ~168 ppm: Carbonyl carbon of the amide.

-

δ ~156 ppm: Carbonyl carbon of the carbamate.

-

δ ~140 ppm: Quaternary vinyl carbon of the methacrylamide group.

-

δ ~120 ppm: Methylene vinyl carbon of the methacrylamide group.

-

δ ~79 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~39 ppm: Methylene carbon adjacent to the amide nitrogen.

-

δ ~37 ppm: Methylene carbon adjacent to the carbamate nitrogen.

-

δ ~30 ppm: Central methylene carbon of the propyl chain.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

-

δ ~18 ppm: Methyl carbon of the methacrylamide group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for confirming the presence of the key functional groups in the molecule. The spectrum is typically recorded as a KBr pellet or as a thin film.

-

~3300 cm⁻¹ (broad): N-H stretching vibrations of the amide and carbamate groups.

-

~2970-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1690-1710 cm⁻¹: C=O stretching vibration of the carbamate carbonyl.

-

~1650-1670 cm⁻¹: C=O stretching vibration of the amide carbonyl (Amide I band).

-

~1620 cm⁻¹: C=C stretching vibration of the vinyl group.

-

~1520-1540 cm⁻¹: N-H bending vibration of the amide and carbamate groups (Amide II band).[2]

The logical relationship for the synthesis and characterization is as follows:

Caption: Workflow for the synthesis and characterization of the target molecule.

Safety and Handling

-

1,3-Diaminopropane: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Di-tert-butyl dicarbonate: Irritant. Handle with care, avoiding inhalation and contact with skin and eyes.

-

Methacryloyl chloride: Highly corrosive, flammable, and a lachrymator. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate PPE.

-

Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor. Handle in a fume hood.

-

Solvents (Ethyl Acetate, Dichloromethane, Petroleum Ether): Flammable and/or volatile. Avoid inhalation of vapors and contact with skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide has outlined a reliable and well-characterized method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can confidently produce this valuable monomer in high purity. The provided characterization data serves as a benchmark for quality control, ensuring the suitability of the synthesized material for downstream applications in the development of advanced functional polymers.

References

- Google Patents. Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride. CN103204784A.

- Supporting Information for a relevant article.

-

PubChem. This compound.[Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).[Link]

Sources

A Senior Application Scientist's Guide to the Tert-butyl Carbamate (Boc) Protecting Group: Mechanism and Methodology

Introduction: The Indispensable Role of the Boc Group in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and peptide chemistry, the selective modulation of functional group reactivity is paramount. Amines, with their inherent nucleophilicity and basicity, often necessitate temporary masking to prevent undesired side reactions. The tert-butyloxycarbonyl (Boc) group stands as one of the most ubiquitous and versatile amine protecting groups, prized for its ease of installation, robust stability across a wide array of reaction conditions, and facile, selective removal under mild acidic conditions.

This technical guide provides an in-depth exploration of the Boc protecting group, delving into the mechanistic underpinnings of both its installation and cleavage. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the causal logic behind experimental choices, ensuring a comprehensive and practical understanding.

Part 1: The Core Chemistry of Boc Protection

Mechanism of N-Boc Protection: A Nucleophilic Acyl Substitution

The introduction of the Boc group onto an amine is fundamentally a nucleophilic acyl substitution reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride. The reaction proceeds through the attack of the nucleophilic amine on one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a transient tetrahedral intermediate.

The subsequent collapse of this intermediate results in the elimination of a tert-butyl carbonate leaving group, which then decomposes into the thermodynamically stable byproducts, carbon dioxide and tert-butanol. The evolution of CO₂ gas serves as a significant driving force for the reaction.

The reaction can be performed with or without a base. In the absence of a base, the tert-butyl carbonate leaving group is protonated by the newly formed carbamate. When a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is employed, it deprotonates the positively charged amine in the intermediate, which can accelerate the reaction.

Caption: Mechanism of amine protection using (Boc)₂O.

Experimental Protocol: Boc Protection of a Primary Amine

This protocol provides a general and widely applicable method for the Boc protection of primary amines.

Materials:

-

Primary amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine to the solution and stir for 5-10 minutes at room temperature.

-

Add di-tert-butyl dicarbonate portion-wise to the stirring solution. For exothermic reactions, an ice bath can be used to maintain the temperature.

-

Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.

-

If necessary, purify the crude product by column chromatography on silica gel.

Part 2: The Mechanism of Boc Deprotection

The removal of the Boc group is its defining characteristic and is typically achieved under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.

Acid-Catalyzed Deprotection: A Stepwise Fragmentation

The mechanism of acid-catalyzed Boc deprotection involves a series of steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid. This initial protonation is crucial as it activates the carbamate towards cleavage.

-

Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is highly unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.

-

Formation of the Amine Salt: The newly liberated amine is then protonated by the excess acid in the reaction mixture to yield the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).

It is critical to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can cause a significant pressure buildup.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The Role of Scavengers in Suppressing Side Reactions

A potential complication during Boc deprotection is the electrophilic nature of the liberated tert-butyl cation. This carbocation can alkylate nucleophilic residues within the substrate, particularly in peptide synthesis where side chains of amino acids like tryptophan, methionine, and tyrosine are susceptible to this side reaction.

To mitigate this, "scavengers" are often added to the deprotection cocktail. These are nucleophilic species that readily trap the tert-butyl cation, preventing it from reacting with the desired product. Common scavengers include:

-

Anisole or Thioanisole: These aromatic compounds are effective at quenching the tert-butyl cation through electrophilic aromatic substitution.

-

Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.

-

Triisopropylsilane (TIS): Often used in combination with TFA, TIS can reduce the tert-butyl cation.

The choice of scavenger depends on the specific substrate and the potential for side reactions.

Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a standard procedure for the removal of a Boc protecting group using TFA in dichloromethane (DCM).

Materials:

-

N-Boc protected amine (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Scavenger (e.g., anisole, water, or TIS, if required)

-

Diethyl ether

Procedure:

-

Dissolve the N-Boc protected amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 0.1-0.5 M.

-

If using a scavenger, add it to the solution.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA to the stirring solution. A common TFA concentration is 20-50% (v/v) in DCM.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can help to remove residual TFA.

-